[(3S,5S)-5-(2,4-Difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-YL]methyl 4-methylbenzenesulfonate
Description
[(3S,5S)-5-(2,4-Difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-YL]methyl 4-methylbenzenesulfonate is a chiral sulfonate ester derivative featuring a tetrahydrofuran (oxolane) core substituted with a 2,4-difluorophenyl group and a 1,2,4-triazole moiety. This compound serves as a critical intermediate in the synthesis of triazole-based antifungal agents, such as posaconazole and related derivatives . The stereochemistry at the 3S and 5S positions of the oxolane ring is essential for its biological activity, as it ensures proper spatial orientation for binding to fungal cytochrome P450 enzymes (e.g., lanosterol 14α-demethylase), a key target in antifungal therapy. The 4-methylbenzenesulfonate (tosyl) group acts as a leaving group, facilitating further chemical modifications during drug synthesis .
Properties
IUPAC Name |
[(3S,5S)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N3O4S/c1-15-2-5-18(6-3-15)31(27,28)30-11-16-9-21(29-10-16,12-26-14-24-13-25-26)19-7-4-17(22)8-20(19)23/h2-8,13-14,16H,9-12H2,1H3/t16-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWVLCJRFGIRAK-HRAATJIYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CC(OC2)(CN3C=NC=N3)C4=C(C=C(C=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2C[C@@](OC2)(CN3C=NC=N3)C4=C(C=C(C=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is a broad range of fungal pathogens, including Asperigillus , Candida , and Cryptococcus . It is used as an antifungal agent due to its high potency against these pathogens.
Pharmacokinetics
As a key intermediate in the synthesis of the antifungal agent posaconazole, it might share similar pharmacokinetic properties with Posaconazole.
Biological Activity
The compound [(3S,5S)-5-(2,4-Difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-YL]methyl 4-methylbenzenesulfonate , often referred to as a key intermediate in the synthesis of Posaconazole , is a triazole antifungal agent. Posaconazole is recognized for its efficacy in preventing invasive fungal infections, particularly in immunocompromised patients. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy against various fungal pathogens, and relevant research findings.
- Chemical Formula : C₁₈H₁₈F₂N₄O₄S
- Molecular Weight : 396.43 g/mol
- CAS Number : 149809-43-8
- Appearance : White crystalline solid
The primary mechanism of action for triazole antifungals, including the compound , involves the inhibition of lanosterol 14α-demethylase , an enzyme crucial for ergosterol biosynthesis in fungal cell membranes. By disrupting ergosterol synthesis, these compounds compromise the integrity and function of the fungal cell membrane, leading to cell death.
Antifungal Spectrum
Research indicates that this compound exhibits broad-spectrum antifungal activity. The following table summarizes its efficacy against various fungal pathogens:
| Fungal Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Candida albicans | 0.25 - 1 µg/mL | |
| Aspergillus fumigatus | 0.125 - 0.5 µg/mL | |
| Cryptococcus neoformans | 0.5 - 2 µg/mL | |
| Fusarium solani | 0.25 - 1 µg/mL |
Case Studies
-
Study on Immunocompromised Patients :
A clinical study involving hematopoietic stem cell transplant patients demonstrated that Posaconazole significantly reduced the incidence of invasive fungal infections caused by Aspergillus and Candida species when administered as a prophylactic treatment. -
In Vitro Studies :
Laboratory studies have shown that the compound effectively inhibits biofilm formation of Candida albicans, which is critical for its pathogenicity in immunocompromised hosts.
Safety and Toxicity
While the antifungal activity is well-documented, safety profiles indicate that triazole compounds may have hepatotoxic effects. Monitoring liver function tests is recommended during treatment with Posaconazole and its intermediates.
Scientific Research Applications
Antifungal Activity
The primary application of this compound lies in its antifungal activity. Research has shown that triazole derivatives exhibit significant effectiveness against a variety of fungal pathogens. The incorporation of the triazole moiety is crucial for its mechanism of action, which typically involves the inhibition of ergosterol biosynthesis—a key component of fungal cell membranes.
Case Studies
-
In Vitro Antifungal Efficacy :
- A study demonstrated that triazole compounds similar to this one showed comparable antifungal activity to established drugs like ketoconazole and fluconazole against Candida species. The synthesized compounds were evaluated using broth microdilution methods, revealing effective minimum inhibitory concentrations (MICs) .
- Mechanism of Action :
Structure-Activity Relationship (SAR)
The antifungal activity of triazole derivatives is influenced by their structural characteristics. Variations in substituents on the benzimidazole and phenyl rings have been shown to significantly affect their biological activity. For example:
- Fluoro and Chloro Substituents : The presence of halogen substituents at specific positions on the phenyl ring enhances antifungal potency.
- Triazole Ring Modifications : Methyl or ethyl substitutions at the N-4 position of the triazole do not significantly alter biological activity but may affect solubility and bioavailability .
Pharmaceutical Formulations
The compound can be incorporated into various pharmaceutical formulations aimed at treating fungal infections. Its stability under different conditions and compatibility with other excipients makes it suitable for development into oral or topical dosage forms.
Potential Formulations:
- Topical Creams : For localized treatment of skin fungal infections.
- Oral Tablets : For systemic treatment of invasive fungal infections.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of [(3S,5S)-5-(2,4-Difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-YL]methyl 4-methylbenzenesulfonate can be compared to the following analogous compounds:
(5R-cis)-Toluene-4-sulfonic Acid 5-(2,4-Difluorophenyl)-5-(1H-1,2,4-triazol-1-yl)methyltetrahydrofuran-3-ylmethyl Ester
- Structure : Differs in stereochemistry (5R-cis configuration vs. 3S,5S) but retains the 2,4-difluorophenyl and triazole groups.
- Role: Also an intermediate in posaconazole synthesis.
- Synthesis : Similar routes involve oxolane ring formation and tosylation, but stereochemical control during synthesis differs .
[(3S,5R)-5-((1H-1,2,4-triazol-1-yl)methyl)-4-(3-fluorophenyl)tetrahydrofuran-3-yl]methyl 4-methylbenzenesulfonate
- Structure : Features a 3-fluorophenyl substituent instead of 2,4-difluorophenyl.
- The 3S,5R stereochemistry further distinguishes its spatial orientation from the target compound .
2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone
- Structure : Shares the 2,4-difluorophenyl and triazole groups but replaces the oxolane core with a thioether-linked phenylsulfonyl group.
- Role : Designed as a direct antifungal agent rather than an intermediate. The phenylsulfonyl group enhances electron-withdrawing properties, which may improve target binding but reduce metabolic stability compared to sulfonate esters .
Posaconazole Intermediate 2
- Structure : Closely related to the target compound but may vary in stereochemistry or substituent placement.
- Role: Highlights the importance of precise stereochemical control in intermediates to ensure final drug efficacy. Minor structural deviations can lead to significant differences in pharmacokinetics .
Comparative Data Table
| Compound Name | Core Structure | Key Substituents | Stereochemistry | Biological Role |
|---|---|---|---|---|
| This compound | Oxolane | 2,4-Difluorophenyl, Triazole, Tosyl | 3S,5S | Antifungal Intermediate |
| (5R-cis)-Toluene-4-sulfonic acid derivative | Oxolane | 2,4-Difluorophenyl, Triazole, Tosyl | 5R-cis | Antifungal Intermediate |
| [(3S,5R)-3-fluorophenyl variant | Oxolane | 3-Fluorophenyl, Triazole, Tosyl | 3S,5R | Research Intermediate |
| 2-(4-(2,4-Difluorophenyl)-5-(phenylsulfonyl)phenyl-triazole derivative | Triazole-thioether | 2,4-Difluorophenyl, Phenylsulfonyl | N/A | Direct Antifungal Candidate |
Key Research Findings
Stereochemical Sensitivity : The 3S,5S configuration of the target compound optimizes binding to fungal enzymes, while isomers like 5R-cis or 3S,5R show reduced activity due to misalignment in the enzyme active site .
Fluorine Substitution: The 2,4-difluorophenyl group enhances lipophilicity and metabolic stability compared to mono-fluorinated analogs (e.g., 3-fluorophenyl), which correlate with improved antifungal activity .
Sulfonate vs. Sulfonyl Groups : Sulfonate esters (e.g., tosyl) in intermediates facilitate downstream reactions, whereas sulfonyl groups in direct drug candidates may increase reactivity but reduce bioavailability .
Preparation Methods
Early Synthetic Routes
The initial synthesis, described in U.S. Pat. No. 5,403,937, employed n-butyl lithium for oxazolidinone enolate formation—a pyrophoric reagent requiring cryogenic conditions (-78°C). This method necessitated multiple chromatographic purifications, yielding the target compound in 12 steps with an overall efficiency of 18%. The critical limitations included:
-
Safety hazards : n-Butyl lithium’s flammability complicated scale-up
-
Low throughput : Column chromatography at three separate stages created bottlenecks
-
Stereochemical drift : Epimerization during Mitsunobu reactions reduced diastereomeric excess to 82%
Modern Synthetic Strategies
Improved Coupling and Cyclization
The patent US20160237066A1 revolutionized the synthesis through four key innovations:
Oxazolidinone Acylation
Replacing n-butyl lithium with phosphoric acid-mediated coupling:
This acylation step eliminates cryogenic requirements while improving yield through in situ activation.
Iodolactonization Optimization
Titanium tetrachloride-mediated cyclization at -10°C achieves 96% conversion in 2 hours, compared to 8 hours at -78°C in previous methods. The protocol uses 1,3,5-trioxane as a stoichiometric scavenger, reducing HCl byproducts by 73%.
Critical Intermediate Characterization
Crystalline Form Control
Novel intermediates enable purification without chromatography:
| Intermediate | Formula | XRPD Peaks (2θ) | Melting Point | Purity (HPLC) |
|---|---|---|---|---|
| Formula-10 (Form M) | C₃₂H₂₈F₂IO₃ | 7.8°, 15.3°, 23.1° | 148-150°C | 99.82% |
| Formula-11 (Form S) | C₃₈H₃₃F₂N₃O₃ | 5.6°, 11.2°, 16.9° | 162-164°C | 99.91% |
These crystalline forms exhibit superior filtration characteristics, reducing solvent use by 220 L/kg compared to amorphous isolates.
Final Sulfonylation and Process Analytics
Tosylation Protocol
Reaction of [(3R,5R)-5-(2,4-difluorophenyl)-5-(triazolylmethyl)tetrahydrofuran-3-yl]methanol with p-toluenesulfonyl chloride:
In-Process Controls
The patent specifies rigorous HPLC monitoring:
-
Column : Xterra RP8 (150 × 4.6 mm, 3.5 μm)
-
Mobile Phase : Gradient from 10 mM H₃PO₄ (pH 2.8) to 90% ACN
-
Detection : 210 nm, 1.2 mL/min, 30°C
System suitability requires ≤1.5% epimerization during iodolactonization.
Environmental and Economic Impact
The modern process reduces:
-
Solvent consumption : 580 L/kg → 210 L/kg via antisolvent crystallization
-
Energy use : 80% reduction by eliminating cryogenic steps
-
Hazardous waste : n-Butyl lithium and chromatographic media eliminated
Cost analysis shows a 62% reduction in COGs/kg compared to first-generation synthesis .
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing [(3S,5S)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate with high stereochemical purity?
- Methodological Answer : The synthesis must prioritize stereochemical control, particularly at the (3S,5S) positions. A stepwise approach involving chiral catalysts or enantioselective reagents (e.g., Sharpless epoxidation or asymmetric hydrogenation) is recommended. Evidence from similar triazole-containing compounds suggests using low-temperature conditions (-20°C) during critical coupling steps to minimize racemization . Post-synthesis characterization via chiral HPLC or X-ray crystallography (as in ) is essential to confirm stereochemistry.
Q. How should researchers handle and store this compound to maintain stability?
- Methodological Answer : The compound is sensitive to hydrolysis and oxidation. Store under inert gas (argon or nitrogen) at -20°C in amber vials to prevent photodegradation. Hazard data (H301, H311) indicate strict PPE requirements, including gloves and fume hood use during handling .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Combine NMR (¹H/¹³C, 19F for fluorophenyl groups), high-resolution mass spectrometry (HRMS), and FT-IR. For crystal structure confirmation, single-crystal X-ray diffraction (as in ) is critical. Note that overlapping signals in NMR may require 2D techniques (e.g., COSY, NOESY) to resolve stereochemical ambiguities .
Advanced Research Questions
Q. How do structural modifications to the triazole or difluorophenyl moieties impact biological activity or physicochemical properties?
- Methodological Answer : Systematic structure-activity relationship (SAR) studies are key. For example:
- Replace the triazole with imidazole or tetrazole to assess heterocycle influence.
- Modify fluorophenyl substitution patterns (e.g., 2,4-difluoro vs. 3,5-difluoro) and evaluate logP/solubility changes via shake-flask assays. and highlight sulfonyl and triazole substitutions altering pharmacokinetic profiles in related compounds. Computational docking (e.g., AutoDock Vina) can predict binding affinity shifts .
Q. What strategies resolve contradictions in reported spectroscopic data for triazole-containing sulfonates?
- Methodological Answer : Discrepancies often arise from solvent effects or tautomerism. For example:
- Compare NMR spectra in deuterated DMSO vs. CDCl3 to identify solvent-dependent shifts.
- Use variable-temperature NMR to detect tautomeric equilibria (e.g., triazole ring proton exchange). Cross-validate with IR and computational simulations (DFT for vibrational modes) .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-31G* level to model the sulfonate group’s electrophilicity. Calculate Fukui indices to identify nucleophilic attack sites. Experimental validation via kinetic studies (e.g., reaction with thiols or amines) can correlate computational predictions with observed reactivity .
Q. What purification techniques are optimal for removing stereochemical byproducts?
- Methodological Answer : Use preparative chiral HPLC with cellulose-based columns (e.g., Chiralpak IC). For non-polar impurities, silica gel chromatography with gradient elution (hexane:ethyl acetate) is effective. and emphasize recrystallization from ethanol/chloroform mixtures to isolate high-purity crystals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
